molecular formula C18H17F6N5O B2715557 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide CAS No. 1024436-87-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B2715557
CAS No.: 1024436-87-0
M. Wt: 433.358
InChI Key: IKWYKNKEMCEDFX-UHFFFAOYSA-N
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Description

“N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is a compound that has been used extensively in the field of organic chemistry as an organocatalyst . It is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .


Molecular Structure Analysis

The molecular structure of “N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a (thio)urea motif and a 3,5-bis(trifluoromethyl)phenyl motif .


Chemical Reactions Analysis

“N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is used extensively in promoting organic transformations . It plays a very important role in the development of H-bond organocatalysts .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 453.5 . The compound should be stored in a refrigerator .

Scientific Research Applications

Radioligand Development for PET Imaging

One notable application of derivatives related to N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is in the development of selective radioligands for imaging. An example is the synthesis of [18F]DPA-714, a compound used for positron emission tomography (PET) imaging to study the translocator protein (18 kDa), which plays a role in inflammation and neurodegeneration. This work demonstrates the compound's utility in synthesizing radioligands that can aid in the diagnosis and research of various diseases (Dollé et al., 2008).

Dual Cytokine Regulation

Another application is in immunomodulation, where derivatives of the compound have been explored for their ability to regulate cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-10. This regulation suggests potential therapeutic avenues for conditions characterized by cytokine dysregulation, including septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

Antimicrobial and Antitubercular Agents

Compounds synthesized from this compound have shown promising antimicrobial and antitubercular activities. This includes the development of s-triazine-based scaffolds which were tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing infectious diseases (Patel et al., 2012).

Mechanism of Action

The compound works by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

Future Directions

The compound has played a very important role in the development of H-bond organocatalysts . It is used ubiquitously in H-bond catalysts and is expected to further expand the applications of (thio)urea-based catalysts .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)27-15(30)11-28-4-6-29(7-5-28)16-25-2-1-3-26-16/h1-3,8-10H,4-7,11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYKNKEMCEDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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